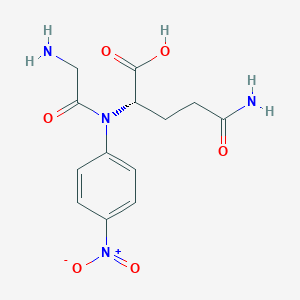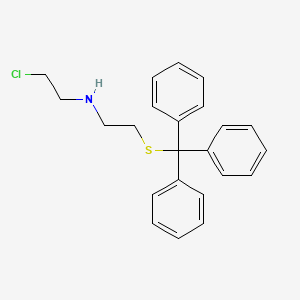
2-Chloro-N-(2-(tritylthio)ethyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-(tritylthio)ethyl)ethan-1-amine: is a chemical compound with the molecular formula C23H24ClNS and a molecular weight of 381.96136 g/mol . This compound is characterized by the presence of a tritylthio group attached to an ethylamine backbone, which is further substituted with a chlorine atom. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(2-(tritylthio)ethyl)ethan-1-amine typically involves the reaction of tritylthiol with an appropriate ethylamine derivative.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The tritylthio group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the tritylthio group.
Common Reagents and Conditions:
Bases: Sodium hydroxide or potassium carbonate for nucleophilic substitution.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Major Products:
Substitution Products: Formation of new compounds with different substituents replacing the chlorine atom.
Oxidation Products: Sulfoxides or sulfones from the oxidation of the tritylthio group.
Hydrolysis Products: Free tritylthiol and corresponding amine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes, such as attaching fluorescent labels to proteins.
Medicine:
Drug Development: Investigated for potential use in the development of new pharmaceuticals due to its unique chemical properties.
Industry:
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2-(tritylthio)ethyl)ethan-1-amine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tritylthio group can interact with molecular targets through thiol-disulfide exchange reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .
Comparaison Avec Des Composés Similaires
2-(Tritylthio)ethan-1-amine hydrochloride: Similar structure but lacks the chlorine atom.
2-Chloro-N-(2-(tritylthio)ethyl)ethan-1-amine hydrochloride: A hydrochloride salt form of the compound.
Uniqueness:
Propriétés
Formule moléculaire |
C23H24ClNS |
|---|---|
Poids moléculaire |
382.0 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-2-tritylsulfanylethanamine |
InChI |
InChI=1S/C23H24ClNS/c24-16-17-25-18-19-26-23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,25H,16-19H2 |
Clé InChI |
OCVAMYWULTVFIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCNCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)

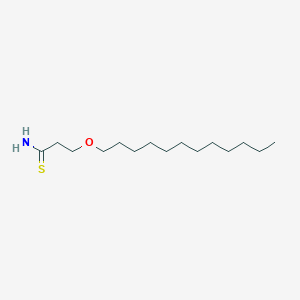
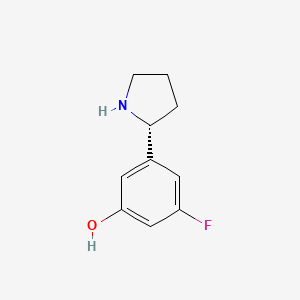
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
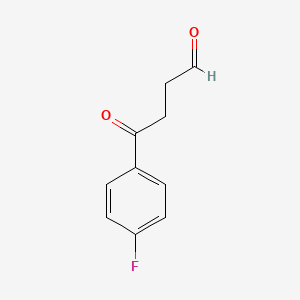
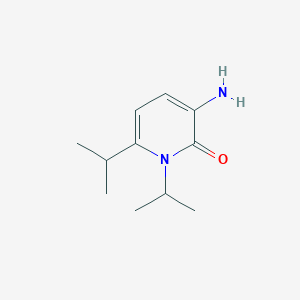
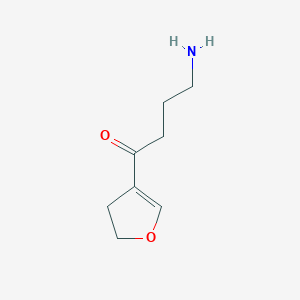
![4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146126.png)
![1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B13146132.png)
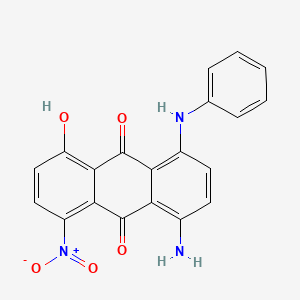
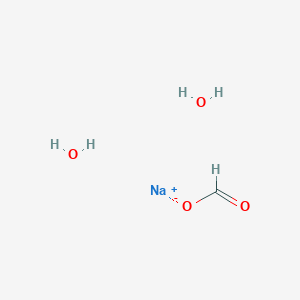
![8,8-Dimethylbicyclo[4.2.0]octan-7-amine](/img/structure/B13146147.png)
